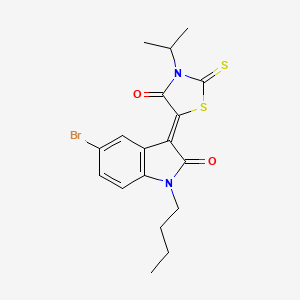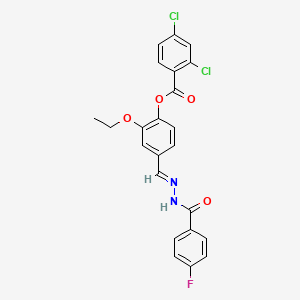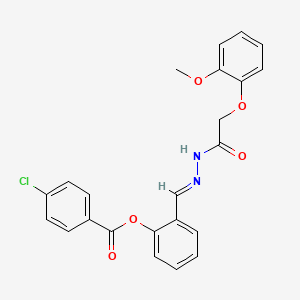![molecular formula C20H14BrClN4S B12025791 4-(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12025791.png)
4-(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-{[(4-ブロモフェニル)メチル]スルファニル}-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジンは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路および反応条件
4-(5-{[(4-ブロモフェニル)メチル]スルファニル}-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジンの合成は、通常、複数の段階を伴います。一般的な方法の1つは、アルカリ性媒体中で4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオールを2-ブロモ-1-フェニルエタノンでS-アルキル化し、続いて対応するケトンを還元することです .
工業的生産方法
この化合物の工業的生産方法は、広く文書化されていませんが、大規模生産のために最適化された同様の合成経路を使用している可能性があります。これには、高い収率と純度を確保するために、連続フローリアクターや自動合成システムの使用が含まれる場合があります。
化学反応の分析
反応の種類
4-(5-{[(4-ブロモフェニル)メチル]スルファニル}-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドやスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、ケトンをアルコールに変換することができます。
置換: 芳香環で求電子置換反応や求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬は、さまざまな条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドやスルホンが生成され、還元によりアルコールが生成される可能性があります。
科学研究への応用
4-(5-{[(4-ブロモフェニル)メチル]スルファニル}-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
科学的研究の応用
4-(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
作用機序
4-(5-{[(4-ブロモフェニル)メチル]スルファニル}-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、特定の酵素や受容体を阻害し、生物学的効果をもたらす可能性があります。たとえば、トリアゾール誘導体は、薬物の代謝において重要な役割を果たすシトクロムP450酵素を阻害することが知られています .
類似化合物との比較
類似化合物
4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオール: 標的化合物の合成における前駆体です.
4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオール: 同様の生物学的活性を持つ別の関連化合物です.
独自性
4-(5-{[(4-ブロモフェニル)メチル]スルファニル}-4-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)ピリジンは、他のトリアゾール誘導体と比較して、独自の生物学的活性と化学反応性を付与する可能性のある、特定の置換パターンが特徴です。
特性
分子式 |
C20H14BrClN4S |
|---|---|
分子量 |
457.8 g/mol |
IUPAC名 |
4-[5-[(4-bromophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrClN4S/c21-16-3-1-14(2-4-16)13-27-20-25-24-19(15-9-11-23-12-10-15)26(20)18-7-5-17(22)6-8-18/h1-12H,13H2 |
InChIキー |
PABNNARKXZUPNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025709.png)
![(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12025710.png)


![4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate](/img/structure/B12025743.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025744.png)
![4-(4-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12025748.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025755.png)
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12025759.png)

![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025767.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12025775.png)
![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025784.png)
